molecular formula C11H12ClN3O2 B11858837 Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Número de catálogo: B11858837
Peso molecular: 253.68 g/mol
Clave InChI: GFRKBKBZXLIYHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a halogenated pyrazolo[1,5-a]pyrimidine derivative characterized by a chloro substituent at position 3 and methyl groups at positions 2 and 7. The compound’s synthesis and commercial availability have been noted, though discontinuation of certain stock sizes (e.g., 1g, 5g) suggests challenges in production or demand .

Propiedades

IUPAC Name

ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-4-17-11(16)8-5-13-10-9(12)6(2)14-15(10)7(8)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRKBKBZXLIYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)Cl)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Anticancer Properties

Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values reported at 12.5 µM and 15.0 µM respectively. The mechanism is believed to involve the inhibition of key enzymes related to tumor growth.

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory properties through the modulation of pro-inflammatory cytokines. This could have implications in treating conditions characterized by excessive inflammation .

Several studies have explored the applications of pyrazolo-pyrimidines:

Antitubercular Activity

A study evaluated various substituted pyrazolo-pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to this compound. These findings suggest that further investigation into this compound could yield valuable insights into its efficacy against tuberculosis .

Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development into therapeutic agents .

Mecanismo De Acción

The mechanism of action of Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparación Con Compuestos Similares

Key Observations :

  • Halogen Impact: The 3-Cl substituent in the target compound distinguishes it from cyano (3-CN) or bromo (3-Br) analogs.
  • Electron-Withdrawing Groups : The 3-CN analog (CAS 309938-93-0) exhibits a lower predicted pKa (-2.07) compared to chloro derivatives, suggesting stronger electron-withdrawing effects .
  • Core Modifications : Replacement of the pyrazolo[1,5-a]pyrimidine core with triazolo[1,5-a]pyrimidine (CAS 1871041-43-8) reduces halogen dependency but alters electronic properties .

Antitumor Activity

  • Fluorine and Nitrile Derivatives: Analogs like ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (178d, 178f) show enhanced antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines. Fluorine and nitrile groups at position 5 improve potency by modulating enzyme interactions (e.g., CDK2 inhibition) .
  • Target Compound Potential: The 3-Cl and methyl groups in the target compound may similarly enhance binding to kinase domains, though direct evidence is lacking.

Crystallographic and Conformational Analysis

  • The dihedral angle between the tetrazole and bromophenyl rings is 84.3°, indicating near-orthogonal orientation .

Actividad Biológica

Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 203587-59-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H12ClN3O2
  • Molecular Weight : 253.69 g/mol
  • Density : Approximately 1.38 g/cm³ (predicted)
  • pKa : -1.43 (predicted)

This compound is characterized by its ability to undergo nucleophilic substitutions due to the presence of the chloro group. This reactivity allows for the formation of various derivatives that may exhibit enhanced biological activity. Notably, the compound has shown promise in several areas:

  • Antitumor Activity : Pyrazolo[1,5-a]pyrimidines have been linked to significant antitumor effects through inhibition of key targets such as BRAF(V600E) and EGFR . this compound could potentially act on similar pathways.
  • Anti-inflammatory Properties : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-inflammatory effects, contributing to their therapeutic potential in inflammatory diseases .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For example:

Compound NameCAS NumberUnique Features
Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate162286-54-6Lacks chlorine substitution
3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidineN/ADifferent substitution pattern affecting activity
Ethyl 4-methylpyrazolo[1,5-a]pyrimidine-6-carboxylateN/AVariation in methyl substitution

These comparisons highlight how structural variations can lead to different pharmacological properties and therapeutic applications.

Antitumor Studies

In a recent study focusing on pyrazole derivatives, this compound was evaluated for its inhibitory effects on cancer cell lines. The compound demonstrated significant cytotoxicity against several tumor types in vitro. Further investigations are needed to elucidate its mechanism of action and potential as a lead compound for drug development .

Antimicrobial Activity

Research has indicated that certain pyrazole derivatives possess antimicrobial properties. A related compound showed promising results against bacterial strains, suggesting that this compound may also exhibit similar activities. In vitro assays are recommended to confirm these effects and explore potential applications in treating infections .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives and β-ketoesters. Key parameters include:

  • Temperature control : Reactions are often conducted under reflux (e.g., ethanol at 80–90°C) to ensure complete cyclization .
  • pH modulation : Acidic conditions (e.g., HCl catalysis) enhance intermediate stability during heterocycle formation .
  • Purification : Column chromatography or recrystallization from ethanol is critical for isolating high-purity products (>95% by HPLC) . Example yield optimization: Green chemistry approaches (e.g., solvent-free reactions) reduce hazardous waste while maintaining yields of ~70–80% .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are essential for verifying substituent positions (e.g., distinguishing chloro and methyl groups) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 298.05) .
  • X-ray crystallography : Resolves 3D conformation, such as the dihedral angles between pyrimidine and substituent rings, critical for biological activity prediction .

Advanced Research Questions

Q. How do the chloro and methyl substituents influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • The chloro group at position 3 acts as a leaving group, enabling Suzuki-Miyaura coupling with aryl boronic acids to generate derivatives for SAR studies .
  • Methyl groups at positions 2 and 7 sterically hinder electrophilic aromatic substitution but stabilize the core structure against oxidative degradation . Example: Substitution at position 3 with bromine (analogous to ) increases electrophilicity, altering reaction kinetics in Pd-catalyzed couplings .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazolopyrimidines?

  • Purity validation : Discrepancies in IC50_{50} values (e.g., antitumor activity) may arise from impurities; use orthogonal methods like HPLC-MS .
  • Target specificity : Analogous compounds (e.g., triazolopyrimidines in ) show variable activity against kinases (CDK2) vs. GPCRs, necessitating target-specific assays .
  • Solubility adjustments : Formulation with co-solvents (e.g., DMSO:PEG 400) improves bioavailability, resolving false negatives in cell-based assays .

Q. What are the mechanistic insights into its neuroprotective or antitumor activity based on structural analogs?

  • Enzyme inhibition : Derivatives inhibit CDK2 by binding to the ATP pocket via hydrogen bonding with the pyrimidine core and hydrophobic interactions with methyl groups .
  • Neuroprotection : Structural analogs (e.g., ) reduce oxidative stress by scavenging ROS, linked to the electron-withdrawing chloro group enhancing radical stability .

Q. How can green chemistry principles be applied to scale up synthesis without compromising yield?

  • Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent, achieving 75% yield in one-pot syntheses .
  • Catalyst optimization : Use immobilized lipases for enantioselective esterification, reducing metal contamination and purification steps .

Methodological Challenges

Q. What are the solubility challenges, and how can formulation improve bioavailability?

  • The compound’s logP (~2.5) limits aqueous solubility. Nanoemulsion formulations (e.g., Tween 80/lecithin) enhance dissolution rates by 3-fold .
  • pH-sensitive prodrugs (e.g., ester hydrolysis to carboxylic acid) improve intestinal absorption in pharmacokinetic studies .

Q. How does crystallographic data inform the design of analogs with enhanced target binding?

  • X-ray structures (e.g., ) reveal that the flattened envelope conformation of the pyrimidine ring optimizes π-π stacking with tyrosine residues in kinase active sites .
  • Substituent positioning (e.g., para-bromo in ) increases van der Waals interactions, improving binding affinity by ~20% in docking simulations .

Key Considerations for Researchers

  • Avoid structural degradation : Store the compound under inert gas (N2_2) at –20°C to prevent hydrolysis of the ester group .
  • Validate biological activity : Use multiple cell lines (e.g., HepG2, A549) and orthogonal assays (e.g., Western blot for kinase inhibition) to confirm mechanisms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.